N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide
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Overview
Description
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide is an aromatic amide.
Scientific Research Applications
Neuropharmacology
N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide (PK 8165) exhibits properties as a partial agonist of benzodiazepine receptors. It's a competitive inhibitor at benzodiazepine binding sites and shows modulation by gamma-aminobutyric acid (GABA), indicating a shift between full agonists and antagonists. PK 8165 does not by itself modify cGMP levels in the cerebellum but can potentiate the lowering of cGMP levels by diazepam (Benavides et al., 1984).
Antitumor Applications
2-Phenylquinoline-8-carboxamides, related to this compound, show potential as minimal DNA-intercalating antitumor agents. They exhibit solid tumor activity in vivo, with certain derivatives effecting cures in leukemia and solid tumor models (Atwell et al., 1989).
Imaging and Radioligand Applications
Quinoline-2-carboxamide derivatives, including this compound, have been evaluated as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their utility for PBR imaging in vivo (Matarrese et al., 2001).
Uroselective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines, which may include derivatives of this compound, have been identified as alpha 1-adrenoceptor antagonists. These compounds have potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25) |
InChI Key |
YJHVUWMPEWYYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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